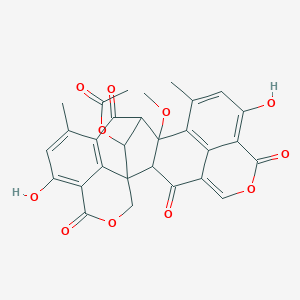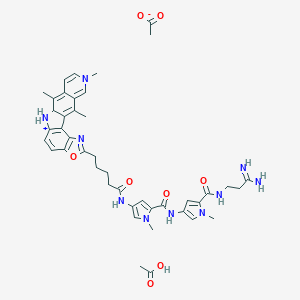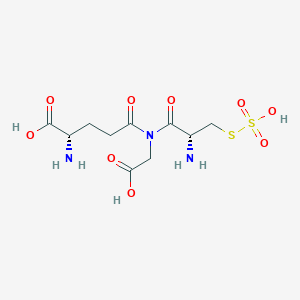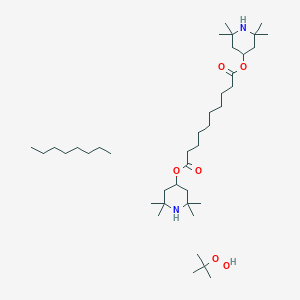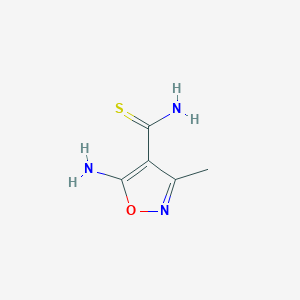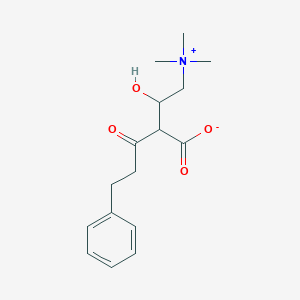
1,2-Dibromo-3,5-difluorobenzene
説明
1,2-Dibromo-3,5-difluorobenzene is an aryl fluorinated building block . It’s a solid substance with a molecular weight of 271.89 .
Synthesis Analysis
The synthesis of 1,2-Dibromo-3,5-difluorobenzene involves a condensation reaction . The original synthesis starts with 3,6-dibromo-4,5-difluorobenzene-1,2-diamine . A new synthetic approach has been designed to make PTQ10, a conjugated polymer, which uses 1,2-Dibromo-3,5-difluorobenzene and has a significant reduction in cost .Molecular Structure Analysis
The molecular formula of 1,2-Dibromo-3,5-difluorobenzene is C6H2Br2F2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,2-Dibromo-3,5-difluorobenzene has been used in the synthesis of 4-bromo-2,6-difluorobenzoic acid . It has also been used in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
1,2-Dibromo-3,5-difluorobenzene is a solid at 20°C . It has a melting point of 36.0 to 39.0 °C . The density is 1.676 g/mL at 25 °C .科学的研究の応用
Synthesis of Organic Compounds
1,2-Dibromo-3,5-difluorobenzene serves as a precursor in the synthesis of various organic compounds. It's utilized in efficient methods to access synthetically valuable 1,2-dibromobenzenes, crucial for organic transformations and reactions based on intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Catalysis and Cross-Coupling Reactions
This chemical is important in catalysis, particularly in Sonogashira cross-coupling reactions. These reactions proceed with high site-selectivity, producing a variety of mono- and diethynyl substituted fluorinated benzene derivatives (Reimann et al., 2012). Additionally, it's used in Suzuki-Miyaura reactions to synthesize difluorinated ortho-terphenyls, highlighting its versatility in organic synthesis (Sharif et al., 2010).
Organometallic Chemistry
In organometallic chemistry, 1,2-Dibromo-3,5-difluorobenzene is recognized for its role in facilitating reactions. Its fluorine substituents influence the binding strength to metal centers, making it useful in various organometallic reactions and transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Biodegradation Studies
It's also studied in biodegradation contexts, such as its degradation by microbial strains like Labrys portucalensis, which is significant in understanding environmental impacts and the biodegradation of industrial chemicals (Moreira et al., 2009).
Molecular Structure Analysis
This compound is also important in studying molecular structures and properties. Investigations into its microwave spectra and dipole moments provide insights into molecular geometry and electronic structure (Nygaard et al., 1967).
NMR Spectroscopy
1,2-Dibromo-3,5-difluorobenzene is used in NMR spectroscopy to study solvent effects on coupling constants, providing valuable data for understanding molecular interactions in different environments (Suntioinen & Laatikainen, 1992).
Photodissociation Studies
Its role in photodissociation studies, such as in the investigation of the C-Br photo-fragmentation of bromo-3,5-difluorobenzene, is crucial for understanding reaction mechanisms at a molecular level (Borg, 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139215-43-3, 10105-60-9 | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




